molecular formula C18H22N2O3S B2725482 N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide CAS No. 1797278-56-8

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2725482
CAS No.: 1797278-56-8
M. Wt: 346.45
InChI Key: BZDOLMKFFJXKBJ-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxypiperidin-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-methoxypiperidine substituent at the para position of the phenyl ring. This structural motif confers unique physicochemical and pharmacological properties, making it a candidate for diverse therapeutic applications. The methoxy group on the piperidine ring enhances solubility and modulates electronic effects, while the sulfonamide moiety provides hydrogen-bonding capabilities critical for target engagement .

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-17-11-13-20(14-12-17)16-9-7-15(8-10-16)19-24(21,22)18-5-3-2-4-6-18/h2-10,17,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDOLMKFFJXKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 4-(4-methoxypiperidin-1-yl)aniline with benzenesulfonyl chloride under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions include sulfone, amine, and substituted derivatives.

Scientific Research Applications

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds

Mechanism of Action

The mechanism of action of N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Liver X Receptor (LXR) Agonists

  • T0901317 (N-(2,2,2-trifluoro-ethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide):
    • Structural Difference : Replaces the 4-methoxypiperidine with a trifluoroethyl-hydroxy-trifluoromethyl group.
    • Functional Impact : Exhibits potent LXR agonism (EC₅₀ ~300 nM) and improved pharmacokinetics due to fluorine substitution, enhancing metabolic stability .
    • Therapeutic Use : Studied for lipid metabolism regulation.

Antibacterial Agents

  • N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide (5a–5e) :
    • Structural Difference : Incorporates a thiazole ring and methylsulfonyl group instead of 4-methoxypiperidine.
    • Functional Impact : Demonstrates antibacterial activity against Gram-positive pathogens (MIC: 2–8 µg/mL), attributed to the thiazole moiety’s ability to disrupt bacterial membrane integrity .

Phospholipase A₂ (PLA₂) Inhibitors

  • ER-3826 (N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide): Structural Difference: Features a propenoyl-amino group and benzyl-piperidine substitution. Functional Impact: Potent PLA₂ inhibition (IC₃₀ = 0.009 µM) due to the propenoyl group’s electrophilic interaction with the enzyme’s catalytic site . Therapeutic Use: Evaluated for cardioprotective effects in myocardial infarction models.

β₃-Adrenoceptor Agonists

  • (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-1-(4-octylthiazol-2-yl)-5-indolinesulfonamide: Structural Difference: Replaces 4-methoxypiperidine with an octylthiazole-indoline system. Functional Impact: Activates β₃-adrenoceptors, inducing lipolysis and vasodilation in primates. The pyridinyl-hydroxyethyl group enhances receptor binding affinity .

Anticancer Agents

  • 4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (Compound 9): Structural Difference: Substitutes 4-methoxypiperidine with a quinoxaline-thioureido group. Functional Impact: Exhibits cytotoxicity against HEPG2 cells (IC₅₀ = 15.6 mmol L⁻¹). The quinoxaline moiety intercalates DNA, while the thioureido group enhances cellular uptake .

Structural-Activity Relationship (SAR) Analysis

Substituent Impact on Activity Example Compound Reference
4-Methoxypiperidine Enhances solubility and modulates electron density; improves CNS penetration Target Compound
Trifluoroethyl groups Increases metabolic stability and target affinity via hydrophobic interactions T0901317
Thiazole/Thiadiazole rings Improves antibacterial activity by disrupting bacterial membranes 5a–5e
Propenoyl-amino groups Electrophilic interaction with PLA₂ active site; enhances enzyme inhibition ER-3826
Quinoxaline/Thiazole systems DNA intercalation and topoisomerase inhibition; anticancer activity Compound 9

Biological Activity

N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide core with a methoxypiperidine side chain, which contributes to its unique pharmacological profile. The presence of these functional groups is critical for its interaction with biological targets.

Anticancer Properties

Research indicates that structurally similar compounds have shown promise in anticancer applications. For instance, benzenesulfonamides have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as MDA-MB-231. The structural characteristics of this compound suggest it may similarly possess anticancer properties.

Compound Cell Line IC50 (μM)
DL14A5491.35
DL14MDA-MB-2312.85
DL14HCT-1163.04

The above data illustrates the efficacy of related compounds in inhibiting cancer cell growth, which could be extrapolated to predict the potential of this compound in similar applications .

Antimicrobial Activity

The sulfonamide moiety is also associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity due to its structural components.

Case Studies and Research Findings

Although specific studies on this compound are scarce, research on related compounds provides valuable insights:

  • Inhibition of Carbonic Anhydrases: Compounds similar to this compound have been shown to inhibit carbonic anhydrases effectively, which are crucial for regulating pH and fluid balance in various tissues.
  • Dual-target Anticancer Agents: A study on related benzenesulfonamides indicated their potential as dual-target inhibitors against STAT3 and tubulin, enhancing their anticancer efficacy . This suggests that modifications on the piperidine or sulfonamide moieties could yield compounds with improved therapeutic profiles.

Q & A

Basic: What synthetic methodologies are optimized for N-[4-(4-methoxypiperidin-1-yl)phenyl]benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling, nucleophilic substitution, and piperidine functionalization. Key considerations include:

  • Reaction conditions : Temperature control (e.g., 60–80°C for coupling reactions) and pH adjustments to stabilize intermediates.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
  • Yields : Optimized routes report yields of 60–75%, with losses attributed to steric hindrance at the 4-methoxypiperidine moiety .

Basic: How is the molecular structure of this compound validated?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths (e.g., S–N bond at 1.63 Å) and dihedral angles (e.g., 85.2° between piperidine and benzene planes) .
  • NMR spectroscopy : Distinct signals for methoxy protons (δ 3.3–3.5 ppm) and sulfonamide NH (δ 7.1–7.3 ppm) .
  • Mass spectrometry : Molecular ion peaks at m/z 403.1 ([M+H]⁺) confirm the formula C₁₉H₂₂N₂O₃S .

Advanced: How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Methoxy position : Para-substitution on piperidine enhances solubility but reduces receptor affinity compared to ortho-substituted analogs .
  • Sulfonamide group : Replacement with carboxamide decreases antimicrobial potency by 40–60%, per in vitro assays .
  • Piperidine flexibility : Rigid analogs (e.g., tetrahydrofuran-fused) show 2-fold higher selectivity for bacterial dihydropteroate synthase .

Advanced: What computational models predict target interactions?

  • Molecular docking : Simulations with AutoDock Vina suggest hydrogen bonding between the sulfonamide group and Arg63 in dihydropteroate synthase (binding energy: −9.2 kcal/mol) .
  • DFT calculations : Electron density maps indicate charge transfer from the methoxy group to the sulfonamide, stabilizing receptor-ligand interactions .

Advanced: How are contradictions in biological activity data resolved?

Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM for COX-2 inhibition) arise from:

  • Assay conditions : Variances in pH (7.4 vs. 6.8) or serum protein content alter ligand bioavailability .
  • Enantiomeric purity : Unresolved chiral centers in early studies skewed activity profiles, later corrected via chiral HPLC .

Basic: What analytical techniques ensure purity and stability?

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .
  • TLC : Rf values of 0.45 (silica gel, ethyl acetate/hexane 3:7) monitor reaction progress .
  • Stability studies : Accelerated degradation at 40°C/75% RH confirms shelf-life >24 months .

Advanced: What pharmacokinetic challenges are associated with this compound?

  • Solubility : Low aqueous solubility (0.12 mg/mL at pH 7.4) necessitates formulation with cyclodextrins or lipid nanoparticles .
  • Metabolism : CYP3A4-mediated demethylation of the methoxy group produces a reactive quinone intermediate, requiring co-administration with CYP inhibitors in in vivo models .

Advanced: How do alternative synthetic routes compare in efficiency?

  • Route A (direct coupling): Faster (8 hours) but lower yield (55%) due to competing sulfone formation .
  • Route B (stepwise activation): Higher yield (78%) via in situ generation of sulfonyl chloride intermediates but requires toxic solvents (e.g., DCM) .

Advanced: What mechanisms underlie its antimicrobial activity?

The sulfonamide moiety mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase. In vitro studies show MIC values of 2–4 μg/mL against S. aureus . Resistance arises from mutations in the enzyme’s PABA-binding pocket (e.g., Phe31Leu) .

Advanced: How is crystallographic data utilized in polymorphism studies?

X-ray data (e.g., CCDC HB6971) reveal two polymorphs:

  • Form I : Monoclinic (P2₁/c), stable below 150°C.
  • Form II : Triclinic (P1), hygroscopic and bioavailable but metastable .

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